molecular formula C8H7N3O4S2 B3741554 N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide

N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide

Cat. No.: B3741554
M. Wt: 273.3 g/mol
InChI Key: QMUPVLWZTBOZNA-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide is a high-purity benzothiazole derivative of significant interest in scientific research. This compound features a nitro group at the 6-position of the benzothiazole ring and a methanesulfonamide substituent at the 2-position, a structure known to confer diverse biological activities . Benzothiazole scaffolds are extensively investigated for their antimicrobial and anticancer properties, with studies showing that derivatives containing a 6-nitro group, such as the related compound N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r), exhibit potent antibacterial activity against various strains, potentially through mechanisms like DNA gyrase inhibition . The electron-withdrawing nitro group is a key pharmacophore, enhancing binding to biological targets and, in some compounds, undergoing bioreduction to form reactive intermediates that can lead to cytotoxic effects . Furthermore, structurally similar N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have demonstrated notable in vivo antidiabetic activity, acting as potential inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme . In chemical synthesis, this compound serves as a versatile building block for constructing more complex molecules for material science and pharmaceutical research . The mechanism of action for this class of compounds often involves interaction with specific enzymatic targets or disruption of cellular pathways, making it a valuable tool for probing biological processes and developing new therapeutic agents . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4S2/c1-17(14,15)10-8-9-6-3-2-5(11(12)13)4-7(6)16-8/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUPVLWZTBOZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide typically involves the nitration of 2-aminobenzothiazole followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-nitro-2-aminobenzothiazole is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and sulfonation steps but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzothiazoles, and various sulfonamide derivatives

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound can also inhibit certain enzymes and disrupt cellular pathways, contributing to its biological activity .

Comparison with Similar Compounds

N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (BTC-r)

Structural Differences :

  • Substituents: BTC-r replaces the methanesulfonamide group with a 2-(pyridine-3-yl amino) acetamide chain.

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)benzamide

Structural Differences :

  • Substituents : A methanesulfonyl (-SO₂CH₃) group replaces the nitro group at the 6-position, and a benzamide (-CONHPh) substitutes the methanesulfonamide.

Key Features :

  • Benzamide may engage in hydrophobic interactions with target proteins.

N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives

Structural Differences :

  • Substituents : A trifluoromethyl (-CF₃) group replaces the nitro group; acetamide derivatives vary in aryl substitutions (e.g., 3-methoxyphenyl) .

Key Features :

  • The -CF₃ group is strongly electron-withdrawing and lipophilic, enhancing metabolic stability.

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide

Structural Differences :

  • Substituents : A fluoro (-F) atom replaces the nitro group; a piperidine-sulfonyl benzamide chain is appended .

Key Features :

  • Fluorine’s small size and high electronegativity favor tight binding to enzymes.
  • The piperidine-sulfonyl group may enhance solubility and target selectivity.

Key Research Findings and Implications

  • Nitro Group Superiority: Compounds with -NO₂ (e.g., BTC-r) exhibit potent antimicrobial activity, likely due to DNA gyrase inhibition .
  • Sulfonamide vs. Acetamide : Sulfonamides may improve solubility but reduce permeability compared to acetamide derivatives.
  • Substituent Effects: Electron-withdrawing groups (-NO₂, -CF₃, -F) at the 6-position enhance target binding, but trade-offs exist in solubility and stability.

Q & A

Basic: What synthetic methodologies are employed to prepare N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide, and how are the products characterized?

This compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous benzothiazole sulfonamides are synthesized in dichloromethane (BTC solvent system) under reflux, with yields ranging from 60% to 65% . Key steps include:

  • Reaction optimization : Temperature control (e.g., 70°C in toluene for cyclization) and acid catalysts (e.g., trifluoroacetic acid) to promote intermediate formation .
  • Purification : Precipitation in cold solvents followed by filtration .
  • Characterization : 1H NMR and IR spectroscopy confirm functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .

Table 1 : Representative Synthesis Data for Benzothiazole Sulfonamides

DerivativeSolvent SystemYield (%)Melting Point (°C)Key Spectral Data (IR, NMR)
Compound ADichloromethane60123–1251H NMR: δ 8.2 (s, 1H, NH)
Compound BToluene65240–250IR: 1345 cm⁻¹ (S=O)

Basic: How is the antimicrobial activity of this compound evaluated in vitro?

Antimicrobial efficacy is assessed using standardized protocols:

  • Cup-plate method : Nutrient agar inoculated with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria or fungi (e.g., C. albicans). Zones of inhibition (ZOI) are measured after 48-hour incubation at 37°C .
  • Minimum Inhibitory Concentration (MIC) : Determined via broth dilution, with reference agents like ciprofloxacin (antibacterial) and fluconazole (antifungal) .
  • Key findings : Derivatives show ZOIs of 12–18 mm and MICs of 25–50 µg/mL, indicating moderate activity . Contradictions in activity across studies may arise from structural modifications (e.g., nitro group positioning) or assay conditions .

Advanced: How do computational methods like DFT elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations predict:

  • Molecular orbitals : The nitro group lowers the LUMO energy, enhancing electrophilicity and reactivity in biological systems .
  • UV/Vis spectra : TD-DFT simulations align with experimental λmax values (e.g., 320–350 nm for nitrobenzothiazoles), reflecting π→π* transitions .
  • Conformational analysis : Sulfonamide torsion angles (~60°–80°) influence hydrogen bonding and crystal packing .

Table 2 : DFT-Calculated Parameters for a Sulfonamide Analog

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-2.8
Band Gap3.4
Dipole Moment4.1 D

Advanced: What mechanisms underlie the enzyme inhibition activity of this compound derivatives?

Derivatives like (6-nitro-1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid inhibit Low-Molecular-Weight Protein Tyrosine Phosphatase (LMWPTP) via:

  • Competitive binding : Ki values ~1 μM, confirmed by kinetic assays .
  • Structural modulation : Nitro and sulfonamide groups induce conformational changes in the enzyme active site, enhancing selectivity .
  • Cellular validation : 16 μM dosage reduces LMWPTP activity in HepG2 cells, suggesting therapeutic potential .

Advanced: How are intermediates stabilized during the synthesis of this compound?

Reactive intermediates (e.g., azido derivatives) require:

  • Moisture control : Molecular sieves in toluene prevent hydrolysis .
  • Low-temperature quenching : Precipitation at 3–5°C minimizes side reactions .
  • Spectroscopic monitoring : IR tracking of nitro group reduction (e.g., 1520 cm⁻¹ → 1350 cm⁻¹ for amine formation) .

Advanced: What crystallographic techniques resolve the structure of this compound derivatives?

Single-crystal X-ray diffraction (SHELX suite) reveals:

  • Packing motifs : Sulfonamide S=O···H-N hydrogen bonds (2.8–3.0 Å) stabilize crystal lattices .
  • Torsion angles : Nitro group orientation (e.g., 15° from benzothiazole plane) affects π-stacking .

Advanced: How can contradictions in biological activity data be addressed methodologically?

Discrepancies in MIC or ZOI values may arise from:

  • Assay variability : Standardize inoculum density (e.g., 10⁵ CFU/mL) and agar thickness (4 mm) .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methoxy groups) .
  • Statistical rigor : Triplicate experiments with ANOVA analysis (p < 0.05) to confirm significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide
Reactant of Route 2
N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide

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